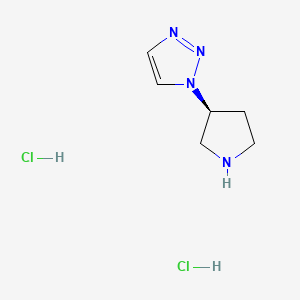![molecular formula C23H21N5O2 B15301552 N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide typically involves the coupling of an indole derivative with a pyridine derivative. A common method for amide synthesis is the N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between carboxylic acids and amines . This method is widely used due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned DCC-mediated coupling. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-phenylcarbamoyl)pyridin-2-ylacetamide
Uniqueness
N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide is unique due to its specific structure, which allows it to effectively inhibit tubulin polymerization. This makes it a promising candidate for the development of new anticancer therapies .
Propiedades
Fórmula molecular |
C23H21N5O2 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-(1H-indol-3-ylmethyl)-2-[5-(phenylcarbamoylamino)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C23H21N5O2/c29-22(26-14-16-13-25-21-9-5-4-8-20(16)21)12-18-10-11-19(15-24-18)28-23(30)27-17-6-2-1-3-7-17/h1-11,13,15,25H,12,14H2,(H,26,29)(H2,27,28,30) |
Clave InChI |
WQSRUELTUAKJHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(C=C2)CC(=O)NCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


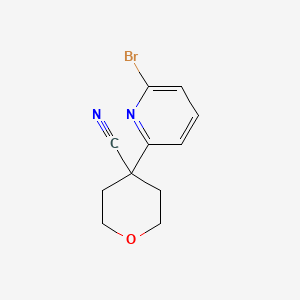
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
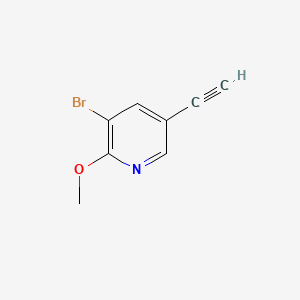
![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
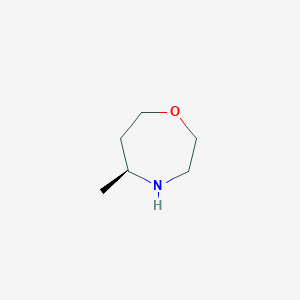
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
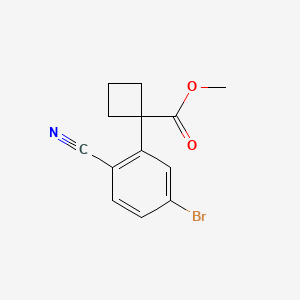
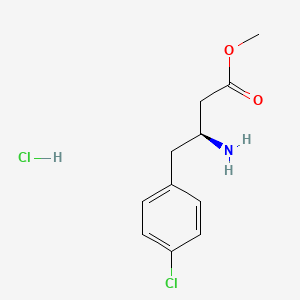
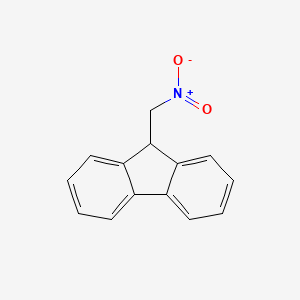


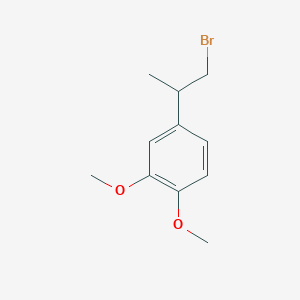
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
